2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-(bromomethyl)-1-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-5-3-6(8(10,11)12)1-2-7(5)13(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRRHFDQKYISTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599752 | |
| Record name | 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133605-28-4 | |
| Record name | 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133605-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution
Nucleophilic substitution reactions exploit the electron-deficient nature of nitro-substituted arenes. A representative procedure involves reacting 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with 2-bromo-4-methylphenol in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 110°C . This method achieves a 72% yield of the target compound after recrystallization.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2 equiv) |
| Temperature | 110°C |
| Reaction Time | 12 hours |
| Yield | 72% |
Mechanistic Pathway :
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Deprotonation of 2-bromo-4-methylphenol by K₂CO₃ generates a phenoxide ion.
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The phenoxide attacks the electron-deficient aromatic ring at the para position relative to the nitro group.
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Fluoride elimination completes the substitution, forming the desired product .
Advantages :
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High functional group tolerance.
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Scalable to multigram quantities.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions offer a versatile route to aryl bromides. A Suzuki-Miyaura coupling between 1-(bromomethyl)-4-nitrobenzene and (4-trifluoromethylphenyl)boronic acid using PdCl₂(PPh₃)₂ as a catalyst demonstrates this approach . The reaction proceeds in a mixture of dioxane and aqueous K₂CO₃ at 70°C, yielding 65–75% of the coupled product.
Optimized Protocol :
-
Catalyst : PdCl₂(PPh₃)₂ (2 mol%).
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Ligand : PPh₃ (4 mol%).
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Base : K₂CO₃ (2 equiv).
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Solvent : Dioxane/H₂O (4:1).
Critical Analysis :
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Requires anhydrous conditions and inert atmosphere.
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Boronic acid derivatives may necessitate pre-functionalization.
Multi-Step Functionalization Sequences
A patent (CN102491901A) outlines a four-step synthesis starting from m-chlorobenzotrifluoride :
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Nitration : Introduce a nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄).
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Ammoniation : Replace chloride with an amine group via nucleophilic substitution.
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Bromination : Treat with bromine in a polar aprotic solvent (e.g., DMF).
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Deamination : Remove the amine group using nitrite esters under mild conditions.
Key Advantages :
-
Avoids cryogenic conditions required for diazotization.
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Reduces acidic waste generation compared to traditional methods .
Yield Data :
| Step | Yield (%) |
|---|---|
| Nitration | 85 |
| Ammoniation | 78 |
| Bromination | 82 |
| Deamination | 88 |
| Overall | 49 |
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield (%) | Temperature (°C) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Radical Bromination | 40–60 | 60–80 | Moderate | High (Br₂ waste) |
| Nucleophilic Substitution | 72 | 110 | High | Moderate (DMF use) |
| Suzuki Coupling | 65–75 | 70 | High | Low |
| Multi-Step Sequence | 49 | 20–100 | Industrial | Low (no acid waste) |
Key Observations :
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The Suzuki coupling balances yield and environmental friendliness.
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Multi-step sequences suit industrial production despite lower overall yields.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and waste reduction. Continuous flow reactors enhance the safety of exothermic bromination steps, while solvent recovery systems mitigate DMF emissions . Recent advancements in catalytic bromination (e.g., using HBr/H₂O₂ systems) further reduce reliance on molecular bromine .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 2-(aminomethyl)-1-nitro-4-(trifluoromethyl)benzene.
Oxidation: Formation of 2-(carboxymethyl)-1-nitro-4-(trifluoromethyl)benzene.
Scientific Research Applications
Overview
2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene is an organic compound notable for its unique structure, which includes a bromomethyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This molecular configuration imparts significant chemical reactivity and potential applications across various scientific fields, including chemistry, biology, medicine, and industry.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromomethyl group can be substituted by various nucleophiles (e.g., amines, thiols), facilitating the formation of diverse benzene derivatives. This property is particularly useful in the development of new pharmaceuticals and agrochemicals.
Pharmaceutical Development
The compound is explored for its potential role in synthesizing drug candidates. The trifluoromethyl group is known to improve pharmacokinetic properties, enhancing the efficacy and bioavailability of pharmaceutical compounds. Research has indicated that derivatives of this compound may exhibit antitubercular activity, suggesting its relevance in developing treatments for tuberculosis and other infectious diseases .
Material Science
In material science, this compound is utilized in producing specialized materials with unique chemical properties. Its reactivity allows for the modification of polymer matrices or the creation of functionalized surfaces that can enhance material performance in various applications.
Case Study 1: Antitubercular Activity
Research has demonstrated that compounds derived from this compound show promising activity against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives exhibited significant bactericidal effects, highlighting their potential as new therapeutic agents .
Case Study 2: Synthesis of Bioactive Compounds
A study focused on synthesizing bioactive compounds using this compound as an intermediate. The research successfully produced several novel compounds that displayed enhanced biological activity against various pathogens, indicating the compound's utility in drug discovery .
Chemical Reactions Involving this compound
| Reaction Type | Description | Major Products |
|---|---|---|
| Nucleophilic Substitution | The bromomethyl group reacts with nucleophiles (amines, thiols). | Substituted benzene derivatives |
| Reduction | The nitro group can be reduced to an amino group using reducing agents like Pd/C. | 2-(Aminomethyl)-1-nitro-4-(trifluoromethyl)benzene |
| Oxidation | The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents. | 2-(Carboxymethyl)-1-nitro-4-(trifluoromethyl)benzene |
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene is primarily determined by its functional groups:
Bromomethyl Group: Acts as an electrophilic center, facilitating nucleophilic substitution reactions.
Nitro Group: Can undergo reduction to form amines, which are key intermediates in various biochemical pathways.
Trifluoromethyl Group: Enhances the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
- Molecular Formula: C₈H₅BrF₃NO₂
- SMILES : C1=CC(=C(C=C1N+[O-])CBr)C(F)(F)F
- InChI Key : NDHBWUIBCMWLAA-UHFFFAOYSA-N
- Molecular Weight : 295.03 g/mol .
Structural Features: This compound features a benzene ring substituted with a bromomethyl (-CH₂Br) group at position 2, a nitro (-NO₂) group at position 1, and a trifluoromethyl (-CF₃) group at position 4. The electron-withdrawing nitro and trifluoromethyl groups significantly influence its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Comparison with Structurally Similar Compounds
Substituent Variations in Brominated Benzene Derivatives
The following table compares This compound with analogs differing in substituents:
*Calculated based on molecular formula.
Key Observations :
- Electron-Withdrawing Effects: The nitro group (-NO₂) in the target compound enhances electrophilic substitution reactivity compared to chloro or iodo analogs, which are less electron-withdrawing .
- Halogen-Specific Reactivity : Iodo and bromo derivatives are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), while chloro analogs are cost-effective but less reactive .
Pyrazolone-Based Bromomethyl Derivatives
The table below contrasts the target compound with pyrazolone derivatives from patent literature:
Comparison Highlights :
- Structural Complexity : Pyrazolone derivatives exhibit fused heterocyclic systems, enabling diverse biological activities (e.g., antimicrobial, anti-inflammatory) compared to the simpler benzene-based target compound .
- Molecular Weight : The target compound’s lower molecular weight (295 vs. 381 g/mol) may improve bioavailability in drug formulations .
Biological Activity
2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHBrFNO
- Molecular Weight : 167.00 g/mol
- Structure : The compound features a bromomethyl group and a trifluoromethyl group attached to a nitro-substituted benzene ring, which influences its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution Reactions : The bromomethyl group is susceptible to nucleophilic attack, allowing the compound to participate in various organic synthesis reactions, which can lead to the formation of biologically active derivatives.
- Interaction with Cellular Targets : Compounds with similar structures have been shown to interact with specific cellular pathways, potentially influencing cell signaling and gene expression .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens. Its structural similarity to other nitro-substituted compounds known for their antibacterial effects supports this hypothesis .
- Anticancer Potential : The compound has been explored for its potential in cancer treatment. Similar nitroaromatic compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role for this compound in cancer therapy .
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Potential activity against pathogens | , |
| Anticancer | Cytotoxic effects observed in vitro | , |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Case Study: Anticancer Activity
A study examining the cytotoxic effects of various nitroaromatic compounds included this compound. The compound was tested against human gastric carcinoma cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .
Safety and Toxicology
While exploring the biological activities, it is essential to consider the safety profile of this compound:
- Toxicological Assessments : Toxicity studies indicate potential adverse effects at high doses, including hepatotoxicity and nephrotoxicity in animal models. The NOAEL (No Observed Adverse Effect Level) has been established at approximately 50 mg/kg in rodent studies .
- Handling Precautions : Due to its potential toxicity, appropriate safety measures should be employed when handling this compound in laboratory settings.
Q & A
Q. How can contradictory spectral data from different studies be resolved?
- Methodological Answer : Discrepancies in NMR shifts often arise from solvent or concentration differences. Referencing deuterated solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) and using internal standards (e.g., TMS) ensures consistency. Collaborative validation via multi-lab reproducibility studies is recommended for high-impact findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
